Antileishmanial Activity: 3'-Deoxyinosine vs. 3'-Deoxy-3'-fluoroinosine (3'-FI) in Leishmania tropica Promastigotes
In direct head-to-head comparison against Leishmania tropica promastigotes, 3'-deoxyinosine demonstrates sub-micromolar potency, while the fluorinated analog 3'-deoxy-3'-fluoroinosine (3'-FI) shows no detectable activity [1]. The EC50 value of 0.443 µM for 3'-deoxyinosine represents a significant improvement over the inactive comparator, highlighting that the 3'-hydrogen substitution is permissive for anti-leishmanial activity whereas 3'-fluoro substitution abolishes it [2]. This structure-activity distinction is critical for selecting the appropriate nucleoside analog in leishmaniasis drug discovery programs.
| Evidence Dimension | Growth inhibition of Leishmania tropica promastigotes (EC50) |
|---|---|
| Target Compound Data | 4.43 × 10⁻⁷ M (0.443 µM) |
| Comparator Or Baseline | 3'-Deoxy-3'-fluoroinosine (3'-FI) showed no activity |
| Quantified Difference | 3'-Deoxyinosine active (EC50 = 0.443 µM) vs. 3'-FI inactive |
| Conditions | In vitro culture of L. tropica promastigotes |
Why This Matters
This demonstrates that the 3'-hydrogen (deoxy) modification confers anti-leishmanial activity, whereas 3'-fluoro substitution eliminates it—guiding analog selection in medicinal chemistry.
- [1] Wataya Y, Hiraoka O. 3'-Deoxyinosine as an anti-leishmanial agent: the metabolism and cytotoxic effects of 3'-deoxyinosine in Leishmania tropica promastigotes. Biochem Biophys Res Commun. 1984;123(2):677-683. doi:10.1016/0006-291x(84)90282-1. View Source
- [2] NSTL Archive. Antileishmanial activity of 3'-deoxy-3'-fluoroinosine against Leishmania tropica and L. donovani. NSTL Data Platform. View Source
